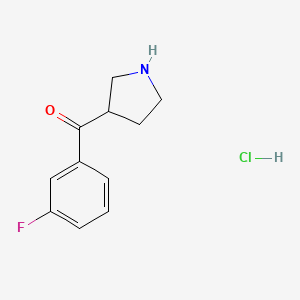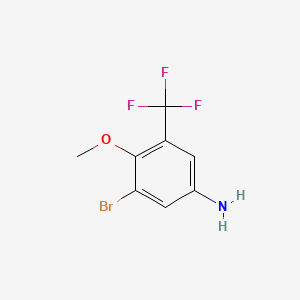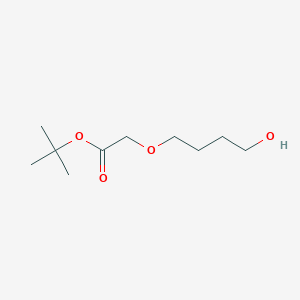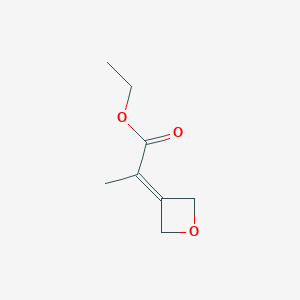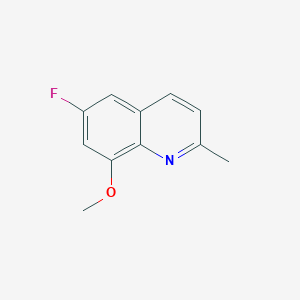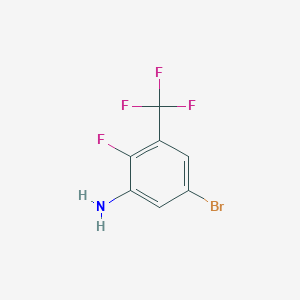
5-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline can be achieved from 4-BROMO-2-NITRO-1-(TRIFLUOROMETHYL)BENZENE . Another method involves using 4-bromo-2-trifluro toluidine as a raw material, which is then acetylated, nitrated, deacetylated, deaminated, and reduced .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline is C7H4BrF4N. The average mass is 240.020 Da .Chemical Reactions Analysis
2-Bromo-5-(trifluoromethyl)aniline has been used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
A study by Revathi et al. (2017) focused on the vibrational analysis of closely related aniline derivatives, indicating their potential use in Non-Linear Optical (NLO) materials. This research highlights the electron-donating and withdrawing effects on the aniline structure and explores substituent positions' impact on vibrational spectra, which could be relevant to understanding and developing new materials with specific optical properties (Revathi et al., 2017).
Catalysis and Organic Synthesis
Wu et al. (2021) demonstrated the use of a related compound as a monodentate transient directing group to enable Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This method facilitates the synthesis of quinazoline and fused isoindolinone scaffolds, showcasing the compound's role in diversifying synthetic routes for complex organic molecules (Wu et al., 2021).
Coordination Chemistry and Biological Activity
Kasumov et al. (2016) synthesized Cu(II) and Pd(II) complexes based on F, CF3-substituted anilines, including derivatives like "5-Bromo-2-fluoro-3-(trifluoromethyl)aniline." These complexes were characterized and evaluated for their antiproliferative activity, indicating the role of such compounds in developing potential therapeutic agents (Kasumov et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBGORDRGFFDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



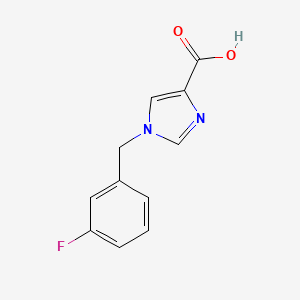
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1449288.png)
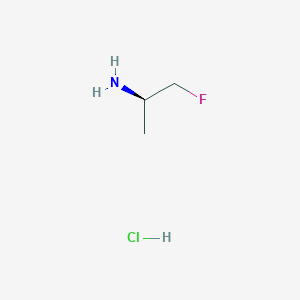
![2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile](/img/structure/B1449290.png)
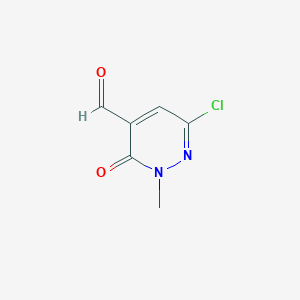
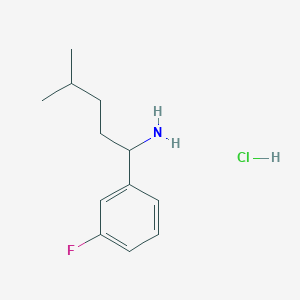
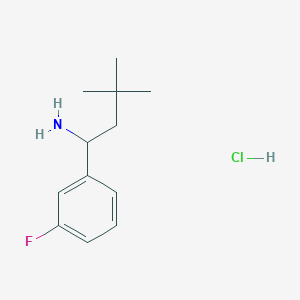
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride](/img/structure/B1449296.png)
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)
